molecular formula C27H21N5O2 B611972 QL47 CAS No. 1469988-75-7

QL47

Cat. No.: B611972
CAS No.: 1469988-75-7
M. Wt: 447.5 g/mol
InChI Key: RTRNJQOBEOISFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of QL47 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes the following steps :

    Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Chemical Reactions Analysis

QL47 undergoes several types of chemical reactions, including :

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with enhanced or reduced biological activity .

Scientific Research Applications

QL47 has a wide range of scientific research applications, including :

    Chemistry: this compound is used as a tool to study the molecular mechanisms of protein synthesis and translation. It helps researchers understand how small molecules can tune protein synthesis.

    Biology: The compound is used to investigate the role of eukaryotic translation in various biological processes. It is particularly useful in studying the translation machinery and its regulation.

    Medicine: this compound has potential therapeutic applications as an antiviral agent. Its ability to inhibit viral protein synthesis makes it a promising candidate for the development of new antiviral drugs.

Comparison with Similar Compounds

QL47 is unique in its ability to selectively inhibit eukaryotic translation while exhibiting broad-spectrum antiviral activity . Similar compounds include :

    BTK inhibitors: These compounds, like this compound, target the BTK kinase but may not have the same broad-spectrum antiviral activity.

    Other antiviral agents: Compounds such as ribavirin and favipiravir also exhibit antiviral activity but may have different mechanisms of action and target different stages of the viral life cycle.

This compound stands out due to its multitargeted approach, affecting both viral and host protein synthesis, making it a valuable tool for studying translation and developing new antiviral therapies .

Properties

IUPAC Name

9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRNJQOBEOISFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025879
Record name 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469988-75-7
Record name 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QL47
Reactant of Route 2
Reactant of Route 2
QL47
Reactant of Route 3
Reactant of Route 3
QL47
Reactant of Route 4
Reactant of Route 4
QL47
Reactant of Route 5
Reactant of Route 5
QL47
Reactant of Route 6
Reactant of Route 6
QL47

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.